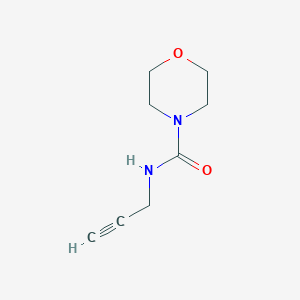

N-prop-2-yn-1-ylmorpholine-4-carboxamide

Overview

Description

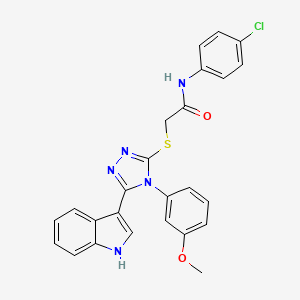

“N-prop-2-yn-1-ylmorpholine-4-carboxamide” is a chemical compound with the CAS Number: 643083-75-4 . It has a molecular weight of 168.2 .

Molecular Structure Analysis

The IUPAC name for this compound is N-(prop-2-ynyl)morpholine-4-carboxamide . The InChI code for this compound is 1S/C8H12N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h1H,3-7H2,(H,9,11) .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 180-185 degrees Celsius .Scientific Research Applications

Polymer Science Applications

Homopolymers of N-acryloylmorpholine, a bisubstituted acrylamide derivative related to N-prop-2-yn-1-ylmorpholine-4-carboxamide, have been synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for control over polymer molecular weight and distribution, highlighting the utility of such compounds in creating water-soluble polymers with potential applications in biomedicine and molecular biology due to their functionalizable terminal groups (Favier et al., 2002).

Corrosion Inhibition

Derivatives of this compound have been evaluated as corrosion inhibitors for mild steel in acidic media. These compounds, including N-(2-chloroethyl)morpholine-4-carboxamide, have shown significant inhibition efficiency, demonstrating their potential in protecting metal surfaces against corrosion, which is crucial for industrial applications (Nnaji et al., 2017).

Catalysis and Synthesis

In the realm of synthetic organic chemistry, this compound derivatives have been utilized in catalytic reactions. For instance, gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides has been applied toward the synthesis of lavendamycin analogues, showcasing the role of these compounds in facilitating complex organic transformations (England & Padwa, 2008).

Medicinal Chemistry

This compound derivatives have been explored for their pharmacological potential. For example, the discovery and development of CFTR potentiators for treating cystic fibrosis highlight the therapeutic relevance of these compounds. Ivacaftor, a quinolinone-3-carboxamide derivative, has been approved by the FDA, underscoring the significance of carboxamide derivatives in drug development (Hadida et al., 2014).

Sensor Development

Carboxamide ligands derived from morpholine have been synthesized for use as fluorescence sensors for metal ions. These sensors exhibit off–on switch behavior in the presence of specific metal ions, demonstrating their utility in environmental and medical applications. The sensitivity and selectivity of these sensors for ions like Hg2+, Zn2+, and Cd2+ can be leveraged for detecting and quantifying metal ions in various matrices (Kiani et al., 2020).

Safety and Hazards

properties

IUPAC Name |

N-prop-2-ynylmorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h1H,3-7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIKWUXDVNYLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

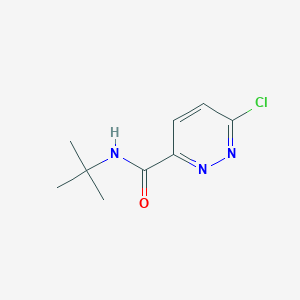

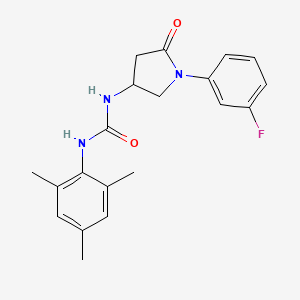

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2998328.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2998332.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2998334.png)

![Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2998335.png)

![2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998338.png)

![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2998339.png)

![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]thiophene](/img/structure/B2998347.png)

![3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2998348.png)